6-Morpholinopyridin-3-ylboronic acid

CAS No.: 904326-93-8

Cat. No.: VC2815681

Molecular Formula: C9H13BN2O3

Molecular Weight: 208.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 904326-93-8 |

|---|---|

| Molecular Formula | C9H13BN2O3 |

| Molecular Weight | 208.02 g/mol |

| IUPAC Name | (6-morpholin-4-ylpyridin-3-yl)boronic acid |

| Standard InChI | InChI=1S/C9H13BN2O3/c13-10(14)8-1-2-9(11-7-8)12-3-5-15-6-4-12/h1-2,7,13-14H,3-6H2 |

| Standard InChI Key | FFPQELNXDVTLEW-UHFFFAOYSA-N |

| SMILES | B(C1=CN=C(C=C1)N2CCOCC2)(O)O |

| Canonical SMILES | B(C1=CN=C(C=C1)N2CCOCC2)(O)O |

Introduction

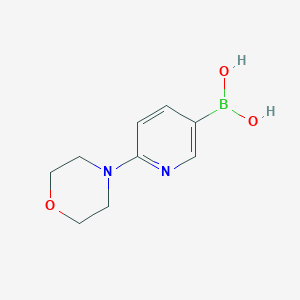

Chemical Identity and Structure

Basic Identification

6-Morpholinopyridin-3-ylboronic acid is identified by the CAS registry number 904326-93-8. It has a molecular formula of C9H13BN2O3 and a molecular weight of 208.02 g/mol . The compound is known by several synonyms, including 2-morpholino-5-pyridineboronic acid, 2-morpholinopyridine-5-boronic acid, 6-(4-morpholinyl)-3-pyridineboronic acid, and 6-morpholinopyridine-3-boronic acid . The IUPAC name for this compound is (6-morpholin-4-ylpyridin-3-yl)boronic acid.

Structural Characteristics

The molecular structure of 6-morpholinopyridin-3-ylboronic acid features a pyridine ring with a morpholine substituent at the 6-position and a boronic acid group at the 3-position. This arrangement provides the molecule with both nucleophilic and electrophilic sites, enhancing its utility in various chemical transformations. The compound can be represented by the SMILES notation B(C1=CN=C(C=C1)N2CCOCC2)(O)O and has a standard InChI key of FFPQELNXDVTLEW-UHFFFAOYSA-N.

Physical and Chemical Properties

Physical State and Appearance

6-Morpholinopyridin-3-ylboronic acid typically appears as a solid, ranging in color from white to orange to green depending on purity and storage conditions . It is commonly found in powder to crystalline form and requires specific storage conditions to maintain its stability and reactivity .

Thermodynamic and Physicochemical Properties

The compound has several predicted physicochemical properties as outlined in Table 1. These properties influence its behavior in chemical reactions and handling procedures.

Table 1: Physicochemical Properties of 6-Morpholinopyridin-3-ylboronic acid

| Property | Value | Method |

|---|---|---|

| Boiling Point | 458.6±55.0 °C | Predicted |

| Density | 1.30±0.1 g/cm³ | Predicted |

| pKa | 4.68±0.18 | Predicted |

| Molecular Weight | 208.02 g/mol | Calculated |

| Form | Powder to crystal | Observed |

| Color | White to Orange to Green | Observed |

Data compiled from multiple sources

Spectroscopic Properties

The compound's structure contains both aromatic and heterocyclic components, which influence its spectroscopic properties. The presence of the pyridine ring contributes to its UV absorption profile, while the boronic acid group introduces distinctive features in its IR spectrum. The nitrogen atoms in both the pyridine and morpholine rings, along with the boron-containing functional group, provide characteristic signals in NMR spectroscopy that are useful for structural confirmation and purity assessment.

Synthesis and Preparation

Synthetic Routes

Applications in Organic Chemistry

Cross-Coupling Reactions

6-Morpholinopyridin-3-ylboronic acid is extensively utilized in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. These reactions are facilitated by palladium catalysts, which interact with the boronic acid to generate reactive intermediates that can couple with various electrophiles, such as aryl halides or triflates.

The utility of 6-morpholinopyridin-3-ylboronic acid in these transformations is attributed to its stability compared to many other heterocyclic boronic acids, its compatibility with diverse reaction conditions, and the ease with which the morpholine group can be further functionalized .

Pharmaceutical Synthesis

The compound serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its morpholine moiety provides a point of attachment for additional functional groups, while the pyridine ring contributes to the formation of hydrogen bonds with biological targets. These structural features make derivatives of 6-morpholinopyridin-3-ylboronic acid potential candidates for pharmaceutical development .

A notable example of its application in medicinal chemistry is found in the development of RAF inhibitors targeting RAS mutant cancers, where morpholinopyridine-containing structures have shown promise in clinical studies .

Comparison with Similar Compounds

To better understand the unique properties and applications of 6-morpholinopyridin-3-ylboronic acid, it is instructive to compare it with structurally related compounds, as shown in Table 2.

Table 2: Comparison of 6-Morpholinopyridin-3-ylboronic acid with Similar Compounds

| Compound | Substituent | Molecular Weight (g/mol) | Key Properties and Applications |

|---|---|---|---|

| 6-Morpholinopyridin-3-ylboronic acid | 6-Morpholino | 208.02 | Suzuki coupling, pharmaceutical intermediates |

| (6-Amino-5-methylpyridin-3-yl)boronic acid | 6-Amino, 5-methyl | 151.96 | Lower steric hindrance, different hydrogen bonding pattern |

| [6-(Dimethylamino)pyridin-3-yl]boronic acid | 6-Dimethylamino | 165.99 | Electron-donating, no H-bond donor capability |

| (6-(Trifluoromethyl)pyridin-3-yl)boronic acid | 6-Trifluoromethyl | 217.01 | Electron-withdrawing, hydrophobic character |

| 5-Chloro-6-morpholinopyridine-3-boronic acid | 5-Chloro, 6-morpholino | 242.47 | Altered electronic properties, enhanced reactivity |

Data compiled and compared from search results

The variations in substituents significantly influence the electronic properties, steric hindrance, and reactivity patterns of these compounds in organic transformations. The presence of the morpholine group in 6-morpholinopyridin-3-ylboronic acid provides a balance of electronic effects and steric factors that contributes to its versatility in synthesis.

Current Research and Future Perspectives

Research on 6-morpholinopyridin-3-ylboronic acid continues to expand, with particular focus on its utility in constructing complex organic molecules. Its ability to participate in Suzuki-Miyaura reactions makes it a valuable tool in the synthesis of compounds with diverse applications, including pharmaceuticals and materials science.

Recent developments include the exploration of its pinacol ester derivative, which is used to stabilize the boronic acid functionality, making it more convenient for storage and handling. This derivative is also employed in reactions where the boronic acid group needs to be protected before being deprotected to participate in cross-coupling reactions.

Future research directions may include:

-

Development of new catalytic systems specifically optimized for cross-coupling reactions involving this compound

-

Exploration of green chemistry approaches for its synthesis and utilization

-

Investigation of novel pharmaceutical applications, particularly in the context of targeted therapies

-

Design of new derivatives with enhanced stability and reactivity profiles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume